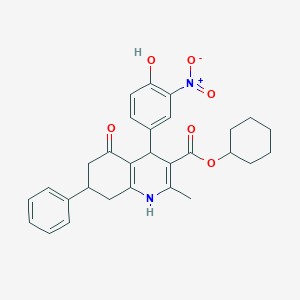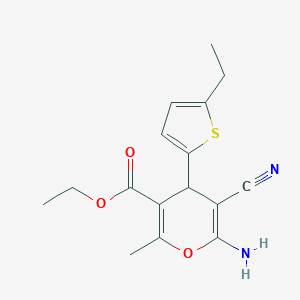![molecular formula C22H26N2O B405199 5-{4'-PENTYL-[1,1'-BIPHENYL]-4-YL}-3-PROPYL-1,2,4-OXADIAZOLE](/img/structure/B405199.png)
5-{4'-PENTYL-[1,1'-BIPHENYL]-4-YL}-3-PROPYL-1,2,4-OXADIAZOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4’-Pentylbiphenyl-4-yl)-3-propyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The structure of 5-(4’-Pentylbiphenyl-4-yl)-3-propyl-1,2,4-oxadiazole consists of a biphenyl core with a pentyl group attached to one phenyl ring and a propyl-substituted oxadiazole ring attached to the other phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4’-Pentylbiphenyl-4-yl)-3-propyl-1,2,4-oxadiazole typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized by coupling reactions such as Suzuki or Ullmann coupling.
Introduction of the Pentyl Group: The pentyl group is introduced through alkylation reactions using pentyl halides.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Final Coupling: The final step involves coupling the biphenyl core with the oxadiazole ring under appropriate conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of 5-(4’-Pentylbiphenyl-4-yl)-3-propyl-1,2,4-oxadiazole may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated reactors and precise control of reaction parameters to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(4’-Pentylbiphenyl-4-yl)-3-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the oxadiazole ring, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
5-(4’-Pentylbiphenyl-4-yl)-3-propyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 5-(4’-Pentylbiphenyl-4-yl)-3-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-4’-pentylbiphenyl: A nematic liquid crystal with similar structural features.
4’-Pentyl-4-biphenylcarbonitrile: Another liquid crystal with a pentyl group attached to the biphenyl core.
Uniqueness
5-(4’-Pentylbiphenyl-4-yl)-3-propyl-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and structural properties. This makes it suitable for applications in organic electronics and materials science, where specific electronic properties are required.
Properties
Molecular Formula |
C22H26N2O |
|---|---|
Molecular Weight |
334.5g/mol |
IUPAC Name |
5-[4-(4-pentylphenyl)phenyl]-3-propyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C22H26N2O/c1-3-5-6-8-17-9-11-18(12-10-17)19-13-15-20(16-14-19)22-23-21(7-4-2)24-25-22/h9-16H,3-8H2,1-2H3 |
InChI Key |
FNCVJHKUELQCCE-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)CCC |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NO3)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-{2-chloro-4-nitrophenyl}-1,3-oxazol-5(4H)-one](/img/structure/B405118.png)

![2-ethoxy-4-[(2-(2-naphthyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl propionate](/img/structure/B405122.png)

![Ethyl 2-amino-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate](/img/structure/B405124.png)

![4-[3-(benzyloxy)benzylidene]-2-(2-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B405126.png)



![ethyl 5-(acetyloxy)-6-bromo-2-{[(3-cyano-4,5,6-trimethyl-2-pyridinyl)sulfanyl]methyl}-1-methyl-1H-indole-3-carboxylate](/img/structure/B405130.png)

